molecular formula C18H17FN2O3S B11344861 2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-(1-pyrrolidinyl)ethanone

2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-(1-pyrrolidinyl)ethanone

Cat. No.: B11344861
M. Wt: 360.4 g/mol
InChI Key: XVIPMRYVTCWYRB-UHFFFAOYSA-N
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Description

2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-(1-pyrrolidinyl)ethanone is a synthetic organic compound It features a complex structure with a dibenzo-thiazine core, a fluorine atom, and a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-(1-pyrrolidinyl)ethanone typically involves multi-step organic reactions. The process might start with the formation of the dibenzo-thiazine core, followed by the introduction of the fluorine atom and the pyrrolidinyl group. Common reagents and catalysts used in these reactions include halogenating agents, oxidizing agents, and various organic solvents.

Industrial Production Methods

Industrial production of such compounds often requires optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-(1-pyrrolidinyl)ethanone can undergo various chemical reactions, including:

    Oxidation: Introduction of additional oxygen atoms, potentially altering the compound’s electronic properties.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can change the compound’s reactivity.

    Substitution: Replacement of one functional group with another, often used to modify the compound’s properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly oxidized derivative, while substitution could introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-(1-pyrrolidinyl)ethanone involves its interaction with molecular targets such as enzymes, receptors, or DNA. The fluorine atom and the dibenzo-thiazine core play crucial roles in these interactions, potentially affecting the compound’s binding affinity and specificity. Pathways involved might include inhibition of specific enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a fluorine atom, a dibenzo-thiazine core, and a pyrrolidinyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H17FN2O3S

Molecular Weight

360.4 g/mol

IUPAC Name

2-(9-fluoro-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-1-pyrrolidin-1-ylethanone

InChI

InChI=1S/C18H17FN2O3S/c19-13-7-8-16-15(11-13)14-5-1-2-6-17(14)25(23,24)21(16)12-18(22)20-9-3-4-10-20/h1-2,5-8,11H,3-4,9-10,12H2

InChI Key

XVIPMRYVTCWYRB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)CN2C3=C(C=C(C=C3)F)C4=CC=CC=C4S2(=O)=O

Origin of Product

United States

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